molecular formula C14H11BrO B13899086 2-(1-Bromoethyl)dibenzofuran

2-(1-Bromoethyl)dibenzofuran

Cat. No.: B13899086
M. Wt: 275.14 g/mol
InChI Key: NJNNAJAXZNOKNW-UHFFFAOYSA-N
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Chemical Reactions Analysis

2-(1-Bromoethyl)dibenzofuran undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom in this compound can be replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.

    Oxidation Reactions: The ethyl group in this compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The bromine atom can be reduced to form the corresponding ethyl derivative.

Scientific Research Applications

2-(1-Bromoethyl)dibenzofuran has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Dibenzofuran derivatives, including this compound, have shown potential biological activities such as anti-tumor, antibacterial, and antiviral properties.

    Medicine: The compound’s biological activities make it a candidate for the development of new therapeutic agents.

    Industry: this compound is used in the production of advanced materials, including organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 2-(1-Bromoethyl)dibenzofuran is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound’s biological activities are thought to be mediated through its ability to interact with cellular proteins and enzymes, leading to changes in cellular processes . Further research is needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

2-(1-Bromoethyl)dibenzofuran can be compared with other dibenzofuran derivatives such as:

    Dibenzofuran: The parent compound, which lacks the bromoethyl group.

    2-Ethyl dibenzofuran: Similar to this compound but without the bromine atom.

    2-(1-Chloroethyl)dibenzofuran: Similar to this compound but with a chlorine atom instead of bromine.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activities compared to other dibenzofuran derivatives .

Properties

Molecular Formula

C14H11BrO

Molecular Weight

275.14 g/mol

IUPAC Name

2-(1-bromoethyl)dibenzofuran

InChI

InChI=1S/C14H11BrO/c1-9(15)10-6-7-14-12(8-10)11-4-2-3-5-13(11)16-14/h2-9H,1H3

InChI Key

NJNNAJAXZNOKNW-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC2=C(C=C1)OC3=CC=CC=C32)Br

Origin of Product

United States

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